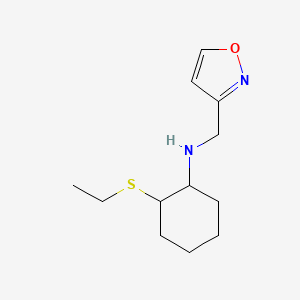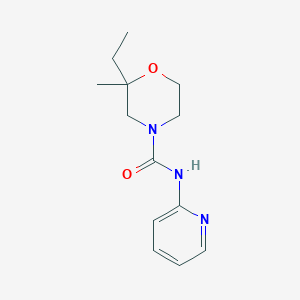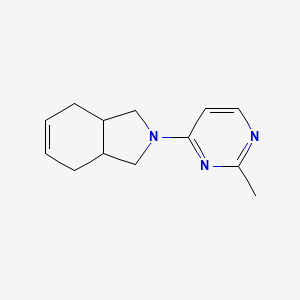
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine, also known as ETH-AM-1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a cyclohexylamine derivative that contains an oxazole ring and an ethylsulfanyl group. The purpose of
科学研究应用
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has shown potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential drug candidate for the treatment of neurological disorders. Studies have shown that this compound has a neuroprotective effect and can reduce brain damage caused by ischemia-reperfusion injury. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been investigated for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
作用机制
The mechanism of action of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine is not fully understood. However, studies have suggested that this compound may act by modulating the activity of certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the inflammatory response. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation, which are both involved in the pathogenesis of various diseases. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to increase the expression of certain genes involved in cell survival and growth. In animal models, this compound has been shown to reduce brain damage caused by ischemia-reperfusion injury and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and can be produced using standard laboratory equipment and procedures. However, there are also some limitations to using 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for the research of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine. One area of interest is its potential use in the treatment of neurological disorders, such as stroke and traumatic brain injury. Additionally, more research is needed to determine the optimal dosage and administration route for this compound. Furthermore, the mechanism of action of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine needs to be further elucidated to fully understand its effects in vivo. Finally, the potential use of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine in cancer therapy needs to be further investigated to determine its efficacy and safety.
合成方法
The synthesis of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine involves the reaction of 2-ethylsulfanyl-N-cyclohexylcarboxamide with chloroacetic acid and sodium hydroxide to form the oxazole ring. This reaction is followed by the reduction of the resulting intermediate with sodium borohydride to produce 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine. The synthesis of this compound has been reported in several scientific publications and can be carried out using standard laboratory equipment and procedures.
属性
IUPAC Name |
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-2-16-12-6-4-3-5-11(12)13-9-10-7-8-15-14-10/h7-8,11-13H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDSSJLNAQVRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1NCC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)


![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
![2-[[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7633720.png)

![N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7633746.png)
![2,2,6,6-tetramethyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]morpholine-4-carboxamide](/img/structure/B7633753.png)